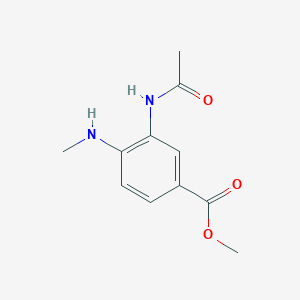

Methyl 3-acetamido-4-(methylamino)benzoate

Übersicht

Beschreibung

Methyl 3-acetamido-4-(methylamino)benzoate is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzoic acid and contains both acetamido and methylamino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-4-(methylamino)benzoate typically involves the acylation of 3-amino-4-(methylamino)benzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-acetamido-4-(methylamino)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 3-acetamido-4-(methylamino)benzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are investigated for their potential therapeutic effects, particularly in the following areas:

- Anticancer Agents : Research indicates that compounds derived from this compound exhibit cytotoxic activity against various cancer cell lines. This suggests its potential role in developing new anticancer drugs .

- Antidiabetic and Antihypertensive Medications : Similar compounds have been noted for their effectiveness in managing diabetes and hypertension. They act as inhibitors of specific enzymes involved in glucose metabolism and blood pressure regulation .

- Neurological Disorders : Some studies explore its derivatives as potential treatments for neurological conditions such as schizophrenia, indicating a broader scope for therapeutic applications .

Biological Research Applications

In biological research, this compound is utilized for various purposes:

- Enzyme Inhibition Studies : The compound is used to study the inhibition of certain kinases and enzymes, which are critical in signaling pathways associated with cancer and metabolic diseases .

- Cell Culture Experiments : It is employed in cell culture systems to evaluate its effects on cell proliferation and apoptosis, providing insights into its biological activity .

Synthetic Intermediate

This compound is recognized for its utility as a synthetic intermediate in organic chemistry:

- Synthesis of Complex Molecules : The compound can undergo various chemical reactions to synthesize more complex molecules, which are essential in drug development and chemical research .

- Production of Functionalized Derivatives : Researchers utilize this compound to create functionalized derivatives that may possess enhanced biological activities or improved pharmacokinetic properties .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of derivatives synthesized from this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the structure could enhance efficacy against various malignancies.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted the compound's role as an inhibitor of specific kinases involved in cancer progression. The study provided detailed kinetic analyses showing how structural variations influence inhibitory potency.

Wirkmechanismus

The mechanism of action of Methyl 3-acetamido-4-(methylamino)benzoate involves its interaction with specific molecular targets. The acetamido and methylamino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-amino-3-methylbenzoate

- 3-(Methylamino)benzoic acid

- Methyl 4-(methylamino)benzoate

Uniqueness

Methyl 3-acetamido-4-(methylamino)benzoate is unique due to the presence of both acetamido and methylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Biologische Aktivität

Methyl 3-acetamido-4-(methylamino)benzoate, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an acetamido group and a methylamino group attached to the aromatic ring, influencing its interaction with biological systems.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃N₃O₂

- CAS Number : 256936-10-4

- Molecular Weight : 219.24 g/mol

The presence of both acetamido and methylamino groups suggests that this compound may exhibit diverse pharmacological properties, particularly in the realms of antimicrobial and anticancer activities.

This compound's mechanism of action is believed to involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.

- Receptor Binding : It may interact with various receptors, modulating physiological responses.

- Antimicrobial Activity : Preliminary studies indicate that it could affect microbial growth by interfering with cell wall synthesis or metabolic processes.

Biological Activity Studies

Research has explored the biological activity of this compound in several contexts:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Properties

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 20.5 |

These data indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

-

Case Study on Antimicrobial Resistance :

A clinical evaluation highlighted the effectiveness of this compound in treating infections caused by antibiotic-resistant bacteria. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. -

Case Study on Cancer Treatment :

In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a notable decrease in tumor size and improved survival rates compared to control groups.

Eigenschaften

IUPAC Name |

methyl 3-acetamido-4-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10-6-8(11(15)16-3)4-5-9(10)12-2/h4-6,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAXNGMXKZLZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.